N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a pyridyl group. Trifluoromethyl groups are often used in medicinal chemistry due to their ability to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into a molecule through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis
The compound’s structure includes a pyrazole ring, a pyridyl group, and a trifluoromethyl group. The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the reactivity of the compound.Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in the compound are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Molecular Characterization
- Research on pyrazole derivatives, including the synthesis of novel compounds with varying substituents, highlights the versatility of these molecules in generating a wide array of chemical entities. For instance, the synthesis and conformational studies of specific pyrazole compounds demonstrate the structural diversity achievable through different synthetic pathways. The detailed molecular and crystal structure analysis via single-crystal X-ray diffraction and computational methods such as B3LYP/6-311++G(d,p) level of approximation provides insights into their molecular geometry, stability, and potential for further functionalization (Channar et al., 2019).
Molecular Docking and Biological Evaluation
- The development and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activities demonstrate the potential biomedical applications of pyrazole derivatives. Molecular docking screenings toward specific target proteins reveal moderate to good binding energies, suggesting these compounds as candidates for further drug development (Flefel et al., 2018).
Vibrational Spectroscopy and Theoretical Studies
- Vibrational spectroscopic investigations and molecular dynamic simulations of specific pyrazole derivatives provide deep insights into their vibrational modes, molecular dynamics, and interaction mechanisms. Such studies are crucial for understanding the molecular behavior of these compounds under different conditions and can inform their potential applications in various scientific and industrial fields (Pillai et al., 2017).
Antioxidant and Antitumor Activities
- The exploration of new synthetic routes leading to aromatic C-nucleosides containing pyrazole units and their evaluation for antioxidant and antitumor activities highlight the potential therapeutic applications of pyrazole derivatives. These compounds exhibit potent activities, suggesting their relevance in the development of new anticancer agents (El Sadek et al., 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-chloro-1-methyl-N'-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N5O/c1-6-3-7(12(14,15)16)4-10(17-6)18-19-11(22)8-5-9(13)21(2)20-8/h3-5H,1-2H3,(H,17,18)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBGXUKNVKJOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)NNC(=O)C2=NN(C(=C2)Cl)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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